3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol
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Overview
Description
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol is a chemical compound with the molecular formula C15H10F3N3O. It is known for its unique structure, which includes a trifluoromethyl group attached to a quinazoline ring, and an amino group linked to a phenol moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol typically involves multiple steps. One common method starts with the preparation of 2-(trifluoromethyl)quinazoline-4-amine, which is then reacted with 3-aminophenol. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as stannous chloride (SnCl2) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiproliferative properties against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of Werner (WRN) helicase, an enzyme involved in DNA repair . By binding to the active site of WRN, the compound disrupts the enzyme’s function, leading to the accumulation of DNA damage in cancer cells and ultimately inhibiting their proliferation.
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share a similar quinazoline core and have been studied for their anticancer properties.
Quinazolinone derivatives: These compounds also contain the quinazoline ring and have been investigated for their antimicrobial and biofilm inhibition effects.
Uniqueness
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol is unique due to its specific combination of a trifluoromethyl group and an amino phenol moiety, which imparts distinct chemical and biological properties. Its ability to inhibit WRN helicase sets it apart from other similar compounds, making it a promising candidate for further research in cancer therapy.
Properties
IUPAC Name |
3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)14-20-12-7-2-1-6-11(12)13(21-14)19-9-4-3-5-10(22)8-9/h1-8,22H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLCVEGIZYTCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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